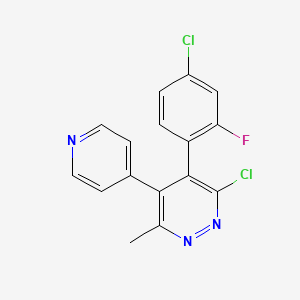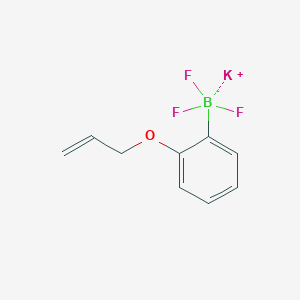
Potassium (2-(allyloxy)phenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[2-(prop-2-en-1-yloxy)phenyl]boranuide is a chemical compound known for its unique structure and properties It is part of the organotrifluoroborate family, which are known for their stability and reactivity in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[2-(prop-2-en-1-yloxy)phenyl]boranuide typically involves the reaction of 2-(prop-2-en-1-yloxy)phenylboronic acid with potassium fluoride and a trifluoroborate source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[2-(prop-2-en-1-yloxy)phenyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is often subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[2-(prop-2-en-1-yloxy)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of substituted boron compounds .
Scientific Research Applications
Potassium trifluoro[2-(prop-2-en-1-yloxy)phenyl]boranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: The compound is explored for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which potassium trifluoro[2-(prop-2-en-1-yloxy)phenyl]boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in coordination chemistry, forming complexes with metal ions that can catalyze various reactions .
Comparison with Similar Compounds
Similar Compounds
Potassium phenyltrifluoroborate: Similar in structure but lacks the prop-2-en-1-yloxy group.
Potassium trifluoro(2-fluorophenyl)boranuide: Contains a fluorine atom on the phenyl ring instead of the prop-2-en-1-yloxy group.
Potassium trifluoro(prop-1-en-2-yl)boranuide: Similar but with a different alkyl group attached to the boron atom.
Uniqueness
Potassium trifluoro[2-(prop-2-en-1-yloxy)phenyl]boranuide is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective .
Properties
Molecular Formula |
C9H9BF3KO |
|---|---|
Molecular Weight |
240.07 g/mol |
IUPAC Name |
potassium;trifluoro-(2-prop-2-enoxyphenyl)boranuide |
InChI |
InChI=1S/C9H9BF3O.K/c1-2-7-14-9-6-4-3-5-8(9)10(11,12)13;/h2-6H,1,7H2;/q-1;+1 |
InChI Key |
CTGGTXNGXAHYRP-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1OCC=C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


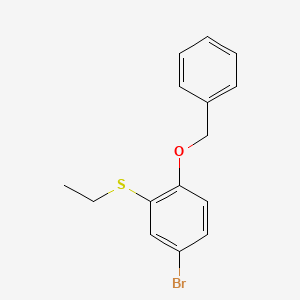
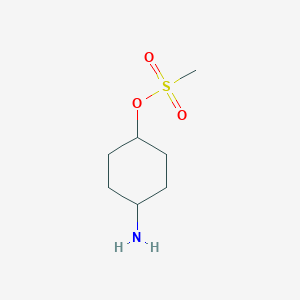
![1-[2-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13462216.png)
![tert-butyl N-{[5-(bromomethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl}carbamate](/img/structure/B13462227.png)
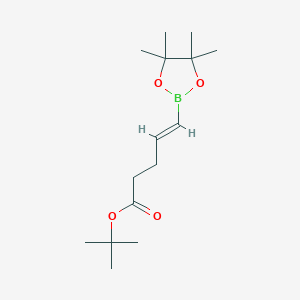
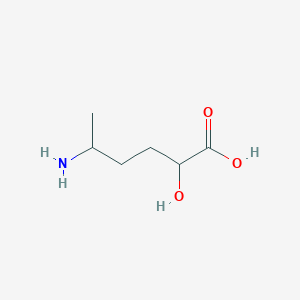
amine](/img/structure/B13462248.png)
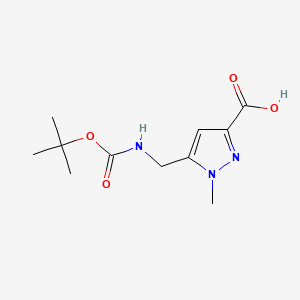
amino}-2-(2-fluorophenyl)aceticacid](/img/structure/B13462278.png)
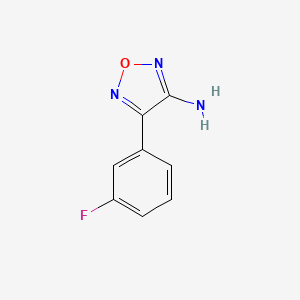
amino}-5-methylhexanoic acid](/img/structure/B13462290.png)
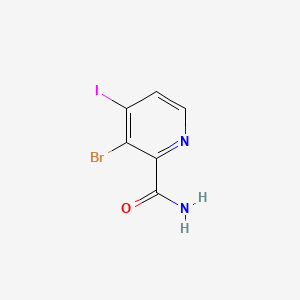
![methyl 4-amino-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate hydrochloride](/img/structure/B13462306.png)
